Baricitinib Acetic Acid Impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

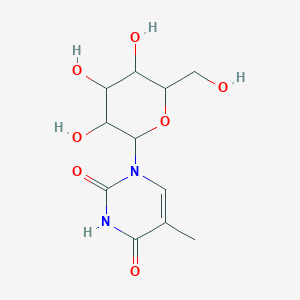

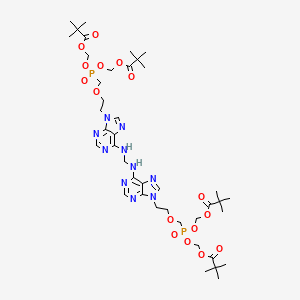

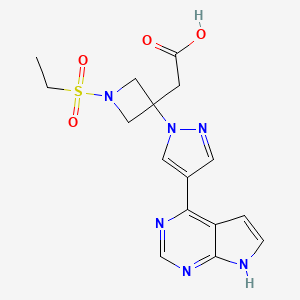

Baricitinib Acetic Acid Impurity is a byproduct formed during the synthesis of Baricitinib, a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis, graft-versus-host disease, myelofibrosis, and COVID-19 . Baricitinib functions as an inhibitor of Janus kinase, specifically targeting JAK1 and JAK2 enzymes . The identification and control of impurities in drug substances are critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product .

Vorbereitungsmethoden

The synthesis of Baricitinib Acetic Acid Impurity involves several steps and reaction conditions. During the synthesis of Baricitinib, impurities are formed and identified using high-performance liquid chromatography . The unknown compounds are isolated and identified through extensive analysis, including 1H NMR, 13C NMR, and mass spectrometry . The lactone impurity formation, for example, is explained by a plausible mechanism . Industrial production methods focus on synthesizing highly pure Baricitinib drug substances, using these impurities as reference standards due to their potential importance .

Analyse Chemischer Reaktionen

Baricitinib Acetic Acid Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include methanol, sodium hydroxide, hydrochloric acid, hydrogen peroxide, ammonium acetate, and acetic acid . Major products formed from these reactions include lactone impurity, dimer impurity, and hydroxymethyl impurity . The degradation products are further characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Baricitinib Acetic Acid Impurity has several scientific research applications. It is used as a reference standard in the synthesis of highly pure Baricitinib drug substances . In chemistry, it helps in understanding the formation and control of impurities during drug synthesis . In biology and medicine, it aids in the development of safer and more effective pharmaceutical products by ensuring the purity and quality of the final drug substance . In the industry, it is used in process and formulation development to improve the overall production of Baricitinib .

Wirkmechanismus

The mechanism of action of Baricitinib Acetic Acid Impurity is closely related to that of Baricitinib itself. As a Janus kinase inhibitor, Baricitinib targets specific enzymes involved in the inflammatory response, thereby reducing inflammation and immune-mediated damage to joints and tissues . The molecular targets and pathways involved include JAK1 and JAK2 enzymes, which are part of the pro-inflammatory signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Baricitinib Acetic Acid Impurity can be compared with other similar compounds, such as lactone impurity, dimer impurity, and hydroxymethyl impurity . These compounds are also formed during the synthesis of Baricitinib and have similar chemical structures and properties . this compound is unique in its specific formation mechanism and its role as a reference standard in the synthesis of highly pure Baricitinib drug substances .

Eigenschaften

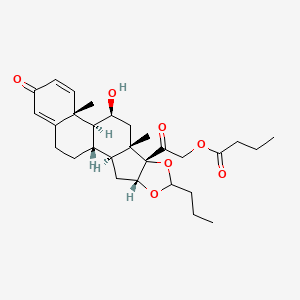

Molekularformel |

C16H18N6O4S |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetic acid |

InChI |

InChI=1S/C16H18N6O4S/c1-2-27(25,26)21-8-16(9-21,5-13(23)24)22-7-11(6-20-22)14-12-3-4-17-15(12)19-10-18-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,17,18,19) |

InChI-Schlüssel |

IBIZRHDJANJRHP-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)

![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)